[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Overview
Description
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is an organic compound with the molecular formula C13H13N3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,5-dimethylthiazole with carbamoyl chloride to form the thiazolylcarbamoyl intermediate. This intermediate is then reacted with 2-oxo-2H-pyridine-1-yl acetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is mediated by the thiazolylcarbamoyl and pyridinyl groups, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- [4,5-Dimethyl-thiazol-2-ylcarbamoyl]-acetic acid
- [4,5-Dimethyl-thiazol-2-ylcarbamoyl]-propionic acid
- [4,5-Dimethyl-thiazol-2-ylcarbamoyl]-butyric acid
Uniqueness
Compared to similar compounds, [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-7-8(2)21-13(14-7)15-12(20)9-3-4-10(17)16(5-9)6-11(18)19/h3-5H,6H2,1-2H3,(H,18,19)(H,14,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYRBDDTEOSLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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